molecular formula C3H9Cl2N3 B12354974 2,3-Diaminopropanenitrile dihydrochloride

2,3-Diaminopropanenitrile dihydrochloride

Cat. No.: B12354974
M. Wt: 158.03 g/mol
InChI Key: PJPKSIVFPNBHKZ-UHFFFAOYSA-N
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Description

2,3-Diaminopropanenitrile dihydrochloride is an organic compound with the chemical formula C3H9N3Cl2. It is a colorless crystalline substance that is soluble in water and various organic solvents. This compound is known for its versatility and has applications in multiple fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diaminopropanenitrile dihydrochloride typically involves the reaction of acrylonitrile with ammonia, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and pressures to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher efficiency in terms of yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diaminopropanenitrile dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It participates in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include primary amines, oximes, and substituted nitriles.

Scientific Research Applications

2,3-Diaminopropanenitrile dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: This compound is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-diaminopropanenitrile dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The nitrile group in the compound is particularly reactive, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

    2,3-Diaminopropane: Similar in structure but lacks the nitrile group.

    3-Aminopropanenitrile: Contains a single amino group and a nitrile group.

    2,3-Diaminobutyronitrile: Has an additional carbon in the backbone compared to 2,3-diaminopropanenitrile dihydrochloride.

Uniqueness: this compound is unique due to its dual amino groups and nitrile functionality, which provide it with distinct reactivity and versatility in various chemical reactions.

Properties

Molecular Formula

C3H9Cl2N3

Molecular Weight

158.03 g/mol

IUPAC Name

2,3-diaminopropanenitrile;dihydrochloride

InChI

InChI=1S/C3H7N3.2ClH/c4-1-3(6)2-5;;/h3H,1,4,6H2;2*1H

InChI Key

PJPKSIVFPNBHKZ-UHFFFAOYSA-N

Canonical SMILES

C(C(C#N)N)N.Cl.Cl

Origin of Product

United States

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